"synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid"
"synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid"
An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropane rings are privileged structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties. This guide presents a comprehensive, scientifically-grounded strategy for the synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, a novel compound featuring a gem-disubstituted cyclopropane core. The proposed pathway is a robust three-stage sequence commencing with the alkylation of a ketone enolate, followed by α-halogenation, and culminating in a regioselective Favorskii rearrangement. Each stage is detailed with mechanistic insights and step-by-step protocols, providing a viable blueprint for the laboratory-scale synthesis of this and structurally related molecules.
Introduction: The Value of the Cyclopropane Scaffold
The cyclopropane ring, despite its inherent strain, is a recurring and valuable feature in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique stereoelectronic properties allow it to act as a bioisostere for phenyl rings or gem-dimethyl groups, often leading to enhanced potency and improved pharmacokinetic profiles. Compounds incorporating a 1,1-disubstituted cyclopropanecarboxylic acid framework are of particular interest as they provide a rigid scaffold for orienting pharmacophoric elements in three-dimensional space. The target molecule of this guide, 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, represents an unexplored chemical entity that combines this valuable core with an additional cyclopropylmethyl substituent, offering a novel vector for chemical space exploration in drug discovery programs.
Retrosynthetic Analysis and Strategic Design
To devise a logical and efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The core of our strategy is the well-established Favorskii rearrangement, a powerful method for converting α-halo ketones into carboxylic acids.[1][2] This key transformation disconnects the target acid to an α-chloro ketone precursor. This ketone can be accessed via standard α-halogenation of a parent ketone, 1,3-dicyclopropylpropan-2-one. This key intermediate, in turn, can be constructed through a standard C-C bond formation: the alkylation of the enolate of cyclopropyl methyl ketone with cyclopropylmethyl bromide.[3][4] This analysis leads to a convergent and logical forward synthesis from readily available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis is designed as a three-stage process. Each stage is built upon well-understood and reliable organic transformations, ensuring a high probability of success.
Caption: Overall three-stage synthetic workflow.
Stage 1: Synthesis of 1,3-Dicyclopropylpropan-2-one via Enolate Alkylation
Causality and Experimental Choices: The formation of the key C-C bond is achieved by alkylating the enolate of cyclopropyl methyl ketone. The choice of base is critical to prevent side reactions like self-condensation. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base, ideal for achieving clean and quantitative formation of the kinetic enolate at low temperatures (-78 °C).[5] This pre-formed enolate can then be treated with the electrophile, cyclopropylmethyl bromide (a primary alkyl halide), in a standard SN2 reaction to yield the desired product.[4][6]
Experimental Protocol:
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To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).
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Cool the flask to -78 °C using a dry ice/acetone bath.
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Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq). Stir for 30 minutes at -78 °C to form LDA.
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Add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF (20 mL) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
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Add a solution of cyclopropylmethyl bromide (1.2 eq) in anhydrous THF (20 mL) dropwise.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or silica gel chromatography to yield 1,3-dicyclopropylpropan-2-one.
Stage 2: α-Chlorination of 1,3-Dicyclopropylpropan-2-one
Causality and Experimental Choices: The introduction of a halogen alpha to the carbonyl group is necessary to set up the Favorskii rearrangement. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the monochlorination of ketones. The reaction proceeds via an acid-catalyzed mechanism involving the enol form of the ketone. Dichloromethane (DCM) is a suitable inert solvent for this transformation.
Experimental Protocol:
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Dissolve 1,3-dicyclopropylpropan-2-one (1.0 eq) in dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Add a catalytic amount of concentrated hydrochloric acid (1 drop).
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Add sulfuryl chloride (1.05 eq) dropwise to the stirring solution at room temperature.
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Monitor the reaction by TLC or GC-MS. Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until effervescence ceases.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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The crude 1-chloro-1,3-dicyclopropylpropan-2-one is often used in the next step without further purification.
Stage 3: Synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid via Favorskii Rearrangement
Causality and Experimental Choices: This is the key rearrangement step. The mechanism begins with the abstraction of the most acidic α'-proton (on the cyclopropylmethyl side) by a strong base (NaOH) to form an enolate.[7] This enolate undergoes intramolecular SN2 displacement of the chloride to form a strained bicyclic cyclopropanone intermediate. The hydroxide nucleophile then attacks the carbonyl carbon. The subsequent ring-opening of the tetrahedral intermediate is regioselective; cleavage occurs to form the more stable carbanion.[7] In this case, cleavage of the bond between the former carbonyl carbon and the carbon bearing the cyclopropylmethyl group is anticipated, leading to the desired product after protonation.
Experimental Protocol:
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In a round-bottom flask, dissolve the crude 1-chloro-1,3-dicyclopropylpropan-2-one (1.0 eq) in a 1:1 mixture of water and dioxane (or another suitable co-solvent).
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Add sodium hydroxide (4.0 eq) and heat the mixture to reflux.
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Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and dilute with water (50 mL).
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Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid.
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Extract the acidified solution with ethyl acetate (3 x 50 mL).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid.
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Further purification can be achieved by recrystallization or chromatography if necessary.
Data and Reagent Summary
The following table summarizes the key reagents and expected outcomes for the proposed synthesis.
| Stage | Key Reagents | Solvent | Temperature | Expected Product | Typical Yield |
| 1 | Cyclopropyl methyl ketone, LDA, Cyclopropylmethyl bromide | THF | -78 °C to RT | 1,3-Dicyclopropylpropan-2-one | 60-75% |
| 2 | 1,3-Dicyclopropylpropan-2-one, SO₂Cl₂ | DCM | RT | 1-Chloro-1,3-dicyclopropylpropan-2-one | 85-95% (crude) |
| 3 | 1-Chloro-1,3-dicyclopropylpropan-2-one, NaOH | Water/Dioxane | Reflux | 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid | 50-70% |
Note: Yields are estimates based on analogous reactions in the literature and will require laboratory optimization.
Conclusion
This guide outlines a robust and logical synthetic route to the novel compound 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid. By leveraging fundamental and reliable organic reactions—enolate alkylation, α-halogenation, and the Favorskii rearrangement—this pathway provides a clear and actionable strategy for researchers. The principles and protocols described herein are not only applicable to the specific target but can also be adapted for the synthesis of a wider library of substituted cyclopropanecarboxylic acids, thereby enabling further exploration of this important chemical space for applications in drug discovery and materials science.
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